molecular formula C6H12Cl2O2 B156410 Dichloroacetaldehyde diethyl acetal CAS No. 619-33-0

Dichloroacetaldehyde diethyl acetal

Cat. No.: B156410
CAS No.: 619-33-0
M. Wt: 187.06 g/mol
InChI Key: CDHLQZJRWKQATP-UHFFFAOYSA-N
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Description

Dichloroacetaldehyde diethyl acetal is an organic compound with the molecular formula C6H12Cl2O2. It is also known as this compound. This compound is characterized by the presence of two chlorine atoms and two ethoxy groups attached to a central carbon atom. It is a colorless liquid with a molecular weight of 187.06 g/mol .

Preparation Methods

Dichloroacetaldehyde diethyl acetal can be synthesized through various methods. One common synthetic route involves the reaction of dichloroacetaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:

[ \text{Cl}_2\text{CHCHO} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Cl}_2\text{CHCH(OC}_2\text{H}_5\text{)}_2 + \text{H}_2\text{O} ]

In industrial settings, this compound can be produced by reacting dichloroacetaldehyde with ethanol under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Dichloroacetaldehyde diethyl acetal undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of diethoxyacetaldehyde.

    Hydrolysis: In the presence of water and an acid or base catalyst, 1,1-dichloro-2,2-diethoxyethane can hydrolyze to form dichloroacetaldehyde and ethanol.

    Oxidation: This compound can be oxidized to form dichloroacetic acid under strong oxidizing conditions.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and potassium permanganate .

Scientific Research Applications

Dichloroacetaldehyde diethyl acetal has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organochlorine compounds.

    Biology: This compound is utilized in studies involving the modification of biological molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Dichloroacetaldehyde diethyl acetal can be compared with similar compounds such as:

    Dichloroacetaldehyde: This compound lacks the ethoxy groups present in 1,1-dichloro-2,2-diethoxyethane, making it less versatile in certain chemical reactions.

    Diethoxyacetaldehyde: This compound does not contain chlorine atoms, which limits its reactivity compared to 1,1-dichloro-2,2-diethoxyethane.

    1,1-Dichloroethane: This compound lacks the ethoxy groups, making it less useful in organic synthesis.

This compound is unique due to its combination of chlorine atoms and ethoxy groups, which provide a balance of reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

1,1-dichloro-2,2-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHLQZJRWKQATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060700
Record name 1,1-Dichloro-2,2-diethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-33-0
Record name Dichloroacetaldehyde diethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dichloro-2,2-diethoxyethane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dichloro-2,2-diethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dichloro-2,2-diethoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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